5-{[4-({6-Chlorothieno[2,3-d]pyrimidin-4-yl}amino)piperidin-1-yl]methyl}-2-fluorobenzonitrile; maleic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PRX 08066 is a compound discovered and developed by Predix Pharmaceuticals (later Epix Pharmaceuticals). It is a potent and selective antagonist at the serotonin 5-hydroxytryptamine receptor 2B (5-HT 2B) with a binding affinity (K i) of 3.4 nM. This compound has high selectivity over the closely related 5-hydroxytryptamine receptor 2A and 5-hydroxytryptamine receptor 2C receptors and other receptor targets .
Méthodes De Préparation
The synthesis of PRX 08066 involves multiple steps, starting with the preparation of the core structure, which includes a thienopyrimidine ring. The synthetic route typically involves the following steps:
Formation of the Thienopyrimidine Ring: This step involves the cyclization of appropriate precursors to form the thienopyrimidine core.
Substitution Reactions: Various substitution reactions are carried out to introduce the necessary functional groups, such as the chlorothieno and fluorobenzonitrile groups.
Coupling Reactions: The final step involves coupling the substituted thienopyrimidine with a piperidine derivative to form PRX 08066.
Analyse Des Réactions Chimiques
PRX 08066 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: Substitution reactions are common, especially at the aromatic rings, where halogen atoms can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
PRX 08066 has several scientific research applications, including:
Pulmonary Arterial Hypertension: PRX 08066 is being researched for the treatment of pulmonary arterial hypertension due to its ability to selectively dilate pulmonary arteries without affecting systemic circulation.
Anti-Cancer Applications: The compound has shown potential in inhibiting fibroblast activation, making it a candidate for anti-cancer research.
Neuroendocrine Tumors: PRX 08066 has been found to play a key regulatory role in neuroendocrine tumor cell proliferation and the modulation of the fibroblast component of the neoplastic microenvironment.
Mécanisme D'action
PRX 08066 exerts its effects by acting as an antagonist at the serotonin 5-hydroxytryptamine receptor 2B. This receptor is involved in various physiological processes, including vasoconstriction and cell proliferation. By blocking this receptor, PRX 08066 prevents the pathological effects associated with its activation, such as pulmonary arterial hypertension and tumor growth .
Comparaison Avec Des Composés Similaires
PRX 08066 is unique due to its high selectivity for the serotonin 5-hydroxytryptamine receptor 2B. Similar compounds include:
Bosentan: Another drug used for pulmonary arterial hypertension, but it targets endothelin receptors.
Sildenafil: Known for treating erectile dysfunction, it also treats pulmonary arterial hypertension by inhibiting phosphodiesterase type 5.
Iloprost: A prostacyclin analog used for pulmonary arterial hypertension, it works by dilating blood vessels.
PRX 08066 stands out due to its specific targeting of the serotonin 5-hydroxytryptamine receptor 2B, which provides a unique mechanism of action compared to these other compounds.
Propriétés
Formule moléculaire |
C23H21ClFN5O4S |
---|---|
Poids moléculaire |
518.0 g/mol |
Nom IUPAC |
but-2-enedioic acid;5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C19H17ClFN5S.C4H4O4/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22;5-3(6)1-2-4(7)8/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25);1-2H,(H,5,6)(H,7,8) |
Clé InChI |
RPYIKXHIQXRXEM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.